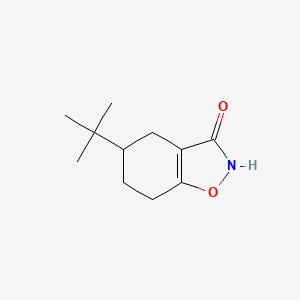

5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol

Description

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C11H17NO2/c1-11(2,3)7-4-5-9-8(6-7)10(13)12-14-9/h7H,4-6H2,1-3H3,(H,12,13) |

InChI Key |

PPDXIDVLCPBWEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C(=O)NO2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of o-Aminophenols with Carboxylic Acid Derivatives

One of the most common approaches involves cyclization reactions between appropriately substituted o-aminophenols and carboxylic acid derivatives or their activated forms.

-

- Starting with an o-aminophenol derivative bearing a tert-butyl group at the 5-position, the compound undergoes cyclization with formic acid or its derivatives under acidic conditions.

- Heating facilitates intramolecular cyclization, forming the benzoxazole ring system.

- The reaction typically proceeds under reflux in solvents such as acetic acid or polyphosphoric acid (PPA).

-

- Temperature: 120–180°C

- Solvent: Acetic acid or PPA

- Duration: 4–12 hours

-

- Formation of the tetrahydrobenzoxazole core with the tert-butyl substituent at the 5-position.

Condensation of 2-Aminophenol Derivatives with Formaldehyde or Similar Aldehydes

Another prevalent method involves the condensation of 2-aminophenol derivatives with formaldehyde or other aldehydes, followed by reduction steps to obtain the tetrahydro derivative.

-

- 2-Aminophenol with a tert-butyl group at the 5-position reacts with formaldehyde under acidic or basic conditions.

- The initial formation of a Schiff base or imine intermediate occurs.

- Subsequent reduction (using sodium borohydride or catalytic hydrogenation) yields the tetrahydrobenzoxazole.

-

- Acidic catalyst: p-toluenesulfonic acid (p-TsOH)

- Solvent: Ethanol or methanol

- Temperature: 80–120°C

- Reduction: Hydrogenation at 1–3 atm H₂ or chemical reduction

-

- Mild reaction conditions

- High selectivity for the tetrahydro derivative

Multi-Step Synthesis via Intermediate Benzoxazoles

A more elaborate route involves synthesizing benzoxazole intermediates, which are then selectively reduced to the tetrahydro form.

- Step 1: Synthesis of benzoxazole core via cyclodehydration of o-aminophenol with carboxylic acids or their derivatives.

- Step 2: Alkylation at the 4-position with tert-butyl groups using appropriate tert-butyl halides or tert-butyl alcohol derivatives under Friedel–Crafts conditions.

Step 3: Partial hydrogenation or reduction to convert the aromatic benzoxazole into the tetrahydro derivative.

-

- Catalysts: Acidic or Lewis acids for cyclization; palladium or platinum for reduction

- Solvent: Dichloromethane, ethanol, or acetic acid

- Temperature: Variable depending on step

Literature Data and Comparative Analysis

| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Cyclization of o-aminophenols | o-Aminophenol derivative with tert-butyl at 5-position | Acidic catalysts (PPA, acetic acid) | 120–180°C, reflux | Moderate to high | Efficient for aromatic core formation |

| Condensation with formaldehyde | 2-Aminophenol derivatives | Formaldehyde, acid/base, reducing agents | 80–120°C | Variable | Mild, suitable for tetrahydro derivative |

| Multi-step synthesis | Benzoxazole intermediates | Tert-butyl halides, hydrogenation catalysts | Variable | Moderate | More complex but higher control |

Notes on Optimization and Purification

-

- Temperature control is critical to prevent over-oxidation or unwanted side reactions.

- Choice of solvent influences cyclization efficiency.

- Use of microwave-assisted synthesis has been explored to reduce reaction time.

-

- Crystallization from suitable solvents (ethanol, ethyl acetate)

- Chromatography (silica gel, preparative HPLC) for high purity

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 3 participates in nucleophilic substitution under basic conditions. For example:

-

Alkylation/Etherification : Reaction with alkyl halides or tosylates in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

-

Mitsunobu Reaction : Employing DIAD (diisopropyl azodicarboxylate) and triphenylphosphine (PPh₃) facilitates coupling with phenols or alcohols, forming aryl ethers .

| Reaction Type | Reagents/Conditions | Product Example | Citation |

|---|---|---|---|

| Alkylation | NaH, DMF, alkyl halide, RT | Ether-linked benzoxazole derivative | |

| Mitsunobu Coupling | DIAD, PPh₃, THF, 0–35°C | Aryl ether adduct |

Oxidation Reactions

The hydroxyl group oxidizes to a ketone under strong oxidizing conditions:

-

Dess-Martin Periodinane (DMP) in dichloromethane (DCM) converts the 3-ol to 5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one .

-

Pyridinium Chlorochromate (PCC) in DCM provides moderate yields of the ketone derivative .

| Oxidizing Agent | Solvent | Yield | Product | Citation |

|---|---|---|---|---|

| Dess-Martin Periodinane | DCM, RT | 91–98% | Benzoxazol-3-one | |

| PCC | DCM, Argon | 61% | Benzoxazol-3-one |

Ring-Opening and Rearrangement

The benzoxazole ring undergoes cleavage under acidic or basic conditions:

-

Acidic Hydrolysis : Strong acids (e.g., HCl) open the ring, yielding a dihydroxyamine intermediate.

-

Thermal Rearrangement : Heating in polar aprotic solvents (e.g., DMF) induces ring contraction or expansion .

| Condition | Outcome | Citation |

|---|---|---|

| HCl (concentrated) | Ring-opened dihydroxyamine derivative | |

| DMF, 80°C | Rearranged bicyclic structure |

Condensation and Ether Formation

The hydroxyl group forms esters or carbamates via condensation:

-

Carbamate Formation : Reaction with isocyanates or chloroformates in toluene produces carbamate derivatives .

-

Esterification : Acyl chlorides in tetrahydrofuran (THF) yield ester analogs .

| Reaction Type | Reagents/Conditions | Product Example | Citation |

|---|---|---|---|

| Carbamate Synthesis | Triphosgene, triethylamine, THF | Piperidine-carbamate adduct | |

| Esterification | Acyl chloride, Et₃N, RT | Benzoxazole ester |

Biological Activity and Target Interactions

While not a direct reaction, the compound interacts with biological systems:

Scientific Research Applications

Chemistry: In chemistry, 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is used as a building block for the synthesis of more complex molecules.

Biology: Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .

Medicine: In medicinal chemistry, derivatives of 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol are investigated for their pharmacological properties. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into various industrial products .

Mechanism of Action

The mechanism of action of 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The benzoxazole/benzisoxazole scaffold is shared among several neuroactive compounds. Below is a comparative analysis with structurally related molecules:

Table 1: Key Structural and Functional Differences

Key Observations:

Core Heterocycle : The benzoxazole (user’s compound) vs. benzisoxazole (exo-THPO) distinction impacts electronic properties and binding affinity. Oxygen vs. nitrogen positioning alters hydrogen-bonding capacity .

Hydroxyl groups in both compounds are critical for hydrogen-bond interactions with target proteins, though their placement (position 3 in benzoxazol vs. benzisoxazole) may alter binding modes .

Pharmacological Activity: exo-THPO and its analogs show non-competitive inhibition of GABA transporters, with N-alkylation improving selectivity for GAT1 over GAT3 . The user’s compound lacks direct functional data but shares a scaffold with GABA-active molecules, suggesting possible neuromodulatory roles.

Pharmacological Implications and Research Findings

While direct studies on 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol are sparse, insights can be extrapolated from analogs:

- Structural optimization (e.g., tert-butyl substitution) may refine target engagement.

- Solubility and Bioavailability : The user’s compound’s tert-butyl group likely reduces aqueous solubility compared to exo-THPO but could enhance blood-brain barrier permeability, a critical factor for CNS-targeting drugs .

- Metabolic Stability : Carbamate derivatives (e.g., the Enamine precursor) are often prodrugs designed to improve stability and controlled release of the active hydroxyl form .

Recommendations :

- Prioritize in vitro GABA uptake assays to validate hypothesized activity.

- Conduct molecular docking studies to predict binding interactions with GAT1/GAT3.

Biological Activity

5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that illustrate its pharmacological potential.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H17N1O3 |

| Molecular Weight | 223.27 g/mol |

| CAS Number | 832684-43-2 |

| Purity | ≥95% |

5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol exhibits various biological activities primarily through its interaction with specific molecular targets. The proposed mechanisms include:

- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic pathways.

- Antioxidant Properties : It has been reported to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol. For example:

-

Study on Bacterial Inhibition :

- Researchers tested the compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- The Minimum Inhibitory Concentration (MIC) values were determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli.

-

Fungal Activity :

- In vitro assays showed that the compound also possesses antifungal properties against Candida albicans, with an MIC of 30 µg/mL.

Antioxidant Activity

The antioxidant capacity of 5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol was evaluated using several assays:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 15 |

| ABTS Radical Scavenging | 12 |

| Ferric Reducing Antioxidant Power (FRAP) | 20 |

These results indicate that the compound has a strong ability to neutralize free radicals and could be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of derivatives based on 5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol were synthesized and tested for their antimicrobial efficacy. The study found that modifications to the benzoxazole ring significantly enhanced antibacterial activity against resistant strains of bacteria.

Case Study 2: Antioxidant Mechanisms

A recent study investigated the cellular mechanisms underlying the antioxidant effects of this compound. Using human cell lines exposed to oxidative stressors, researchers demonstrated that treatment with 5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. This suggests that the compound may help mitigate oxidative damage at the cellular level.

Q & A

Q. What are the standard synthetic protocols for 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol, and how are intermediates isolated?

- Methodological Answer : Synthesis typically involves multi-step reactions with heterocyclic intermediates. For example, analogous tetrahydro-benzoxazole derivatives are synthesized by reacting precursors (e.g., 1a or 1b in ) with reagents like benzoylisothiocyanate in 1,4-dioxane under ambient stirring. Isolation involves pouring the reaction mixture onto ice/water, followed by filtration to collect the solid product . For benzoxazol-3-ol derivatives, stepwise protocols using carbodiimide coupling agents (e.g., N,N′-carbonyldiimidazole) and hexafluorophosphate activators are common, with purification via silica gel chromatography .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d₆) identifies proton environments, particularly the tert-butyl group (δ ~1.3 ppm) and oxazole/heterocyclic protons (δ 4.0–7.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for C₁₁H₁₇NO₂: 195.12) and fragmentation patterns .

- HPLC : Purity (>95%) is verified using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should storage conditions be optimized to maintain compound stability?

- Methodological Answer : Store at +4°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. For long-term stability, lyophilization is recommended if the compound is hygroscopic. Avoid aqueous solutions unless buffered at pH 6–7 to prevent hydrolysis of the oxazole ring .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve yield in the synthesis of 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol?

- Methodological Answer :

- Catalyst Screening : Test palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) with co-ligands like triphenylphosphine in Et₃N/THF solvent systems. shows that catalytic systems under reflux (55°C, 48 h) improve coupling efficiency for similar heterocycles .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) to balance reaction rate and byproduct formation. For example, THF/Et₃N mixtures (1:1) enhance solubility of Pd intermediates .

- Table : Comparison of Catalytic Conditions

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | THF/Et₃N | 55 | 72 | |

| CuI | DMF | 80 | 58 |

Q. How can researchers resolve discrepancies in NMR spectral data for this compound?

- Methodological Answer :

- Solvent Effects : Re-run NMR in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or aggregation artifacts. For example, hydroxyl protons (δ ~9–12 ppm) may broaden in DMSO due to hydrogen bonding .

- Dynamic NMR : If tautomerism is suspected (e.g., oxazole ↔ oxazoline), perform variable-temperature NMR (e.g., 25–80°C) to observe coalescence of split peaks .

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish minor impurities (e.g., residual solvents or unreacted tert-butyl precursors) .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., Amplex Red) to measure inhibition of autotaxin (ATX) or similar enzymes. Dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent interference .

- Solubility Profiling : Conduct HT-Solubility assays in phosphate buffer (pH 7.4) with agitation (24 h, 37°C). Centrifuge and quantify supernatant via UV/Vis or LC-MS .

- Metabolic Stability : Perform glutathione (GSH) adduct screening under simulated physiological conditions (pH 7.4, 37°C) to assess electrophilic reactivity and metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.